molecular formula C11H11NO2S B2565610 4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one CAS No. 80944-36-1

4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one

Cat. No.: B2565610
CAS No.: 80944-36-1
M. Wt: 221.27
InChI Key: CHFNXNLUXGFTOM-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one is an organic compound featuring a benzoxazole ring attached to a butanone moiety via a sulfanyl linkage Benzoxazole derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Thioether Formation: The benzoxazole derivative is then reacted with a suitable thiol, such as butanethiol, under basic conditions to form the thioether linkage.

    Ketone Introduction: Finally, the butanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Types of Reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated benzoxazole derivatives.

Scientific Research Applications

4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one involves its interaction with various molecular targets:

    Antimicrobial Activity: It disrupts bacterial cell wall synthesis or function, leading to cell death.

    Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific cellular pathways, such as the inhibition of DNA synthesis or the activation of pro-apoptotic proteins.

Comparison with Similar Compounds

  • 2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Comparison:

  • Unique Features: 4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one is unique due to its specific combination of a benzoxazole ring and a butanone moiety, which imparts distinct chemical reactivity and biological activity.
  • Differences: While similar compounds may share the benzoxazole or thiazole ring, the presence of different functional groups (e.g., dimethylamine or tetrahydrobenzothiazole) alters their chemical properties and biological activities.

Properties

IUPAC Name

4-(1,3-benzoxazol-2-ylsulfanyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-8(13)6-7-15-11-12-9-4-2-3-5-10(9)14-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFNXNLUXGFTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCSC1=NC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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